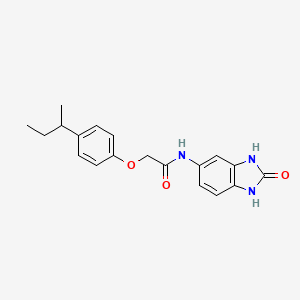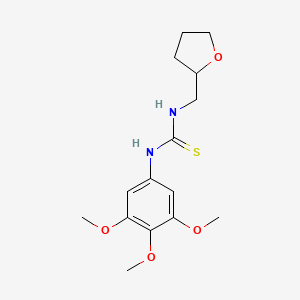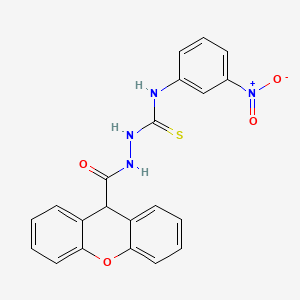
2-(4-sec-butylphenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Vue d'ensemble
Description
2-(4-sec-butylphenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide, commonly referred to as BB-94, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a matrix metalloproteinase inhibitor, which means that it can block the activity of enzymes that break down extracellular matrix proteins in the body. In
Mécanisme D'action
BB-94 works by binding to the active site of matrix metalloproteinases and blocking their activity. This prevents the breakdown of extracellular matrix proteins and can slow or even stop the progression of diseases that involve excessive matrix degradation.
Biochemical and Physiological Effects:
BB-94 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting matrix metalloproteinases, it has been shown to reduce inflammation, promote wound healing, and improve cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BB-94 is its specificity for matrix metalloproteinases. This makes it a valuable tool for studying the role of these enzymes in various diseases. However, BB-94 can also inhibit other enzymes, which can complicate the interpretation of experimental results. In addition, BB-94 is not very stable and can degrade over time, which can affect its potency.
Orientations Futures
There are a number of future directions for research on BB-94. One area of interest is the development of more specific matrix metalloproteinase inhibitors that can target individual enzymes. Another area of research is the use of BB-94 in combination with other drugs to improve its efficacy. Finally, there is interest in exploring the potential applications of BB-94 in other areas of research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, BB-94 is a matrix metalloproteinase inhibitor that has shown promise in scientific research for its potential applications in cancer treatment, wound healing, inflammation, and cardiovascular disease. While there are some limitations to its use in lab experiments, BB-94 remains an important tool for studying the role of matrix metalloproteinases in various diseases. Further research is needed to explore its potential applications in other areas of research and to develop more specific inhibitors that can target individual enzymes.
Applications De Recherche Scientifique
BB-94 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is cancer treatment. Matrix metalloproteinases play a critical role in the development and progression of cancer by breaking down extracellular matrix proteins and facilitating tumor invasion and metastasis. By inhibiting these enzymes, BB-94 has the potential to slow or even stop the spread of cancer cells.
In addition to cancer research, BB-94 has also been studied for its potential applications in wound healing, inflammation, and cardiovascular disease.
Propriétés
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-3-12(2)13-4-7-15(8-5-13)25-11-18(23)20-14-6-9-16-17(10-14)22-19(24)21-16/h4-10,12H,3,11H2,1-2H3,(H,20,23)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZGPMCYCCQYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[(3-oxo-2-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119897.png)


![methyl 2-{[(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4119918.png)
![N-ethyl-2-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4119925.png)
![methyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4119935.png)
![methyl 6-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B4119940.png)
![2-[4-(3,4-difluorobenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4119947.png)
![methyl 6-[({[3-(4-bromo-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4119955.png)
![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4119966.png)
![[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B4119967.png)
![2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4119986.png)
![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonothioyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4119992.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4119997.png)